molecular formula C8H6F2N2O3 B2371356 2-(Carbamoylamino)-4,5-difluorobenzoic acid CAS No. 1342427-94-4

2-(Carbamoylamino)-4,5-difluorobenzoic acid

Cat. No.: B2371356
CAS No.: 1342427-94-4
M. Wt: 216.144
InChI Key: HMTJGFAOAICJMM-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-4,5-difluorobenzoic acid is an organic compound characterized by the presence of a carbamoylamino group and two fluorine atoms attached to a benzoic acid core

Scientific Research Applications

2-(Carbamoylamino)-4,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Future Directions

Future research on “2-(Carbamoylamino)-4,5-difluorobenzoic acid” could focus on its potential role in protein ageing and its implications in various diseases . Additionally, its role in the carbamoylation process and the potential therapeutic applications of this process could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4,5-difluorobenzoic acid typically involves the introduction of the carbamoylamino group and fluorine atoms onto a benzoic acid derivative. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The nitro group is then reduced to an amino group, followed by carbamoylation to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylamino)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the carbamoylamino group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Comparison with Similar Compounds

  • 2-(Carbamoylamino)-4-fluorobenzoic acid
  • 2-(Carbamoylamino)-5-fluorobenzoic acid
  • 2-(Carbamoylamino)-4,5-dichlorobenzoic acid

Comparison: 2-(Carbamoylamino)-4,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or chlorinated analogs. The difluoro substitution can enhance the compound’s stability and increase its binding affinity to certain molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(carbamoylamino)-4,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTJGFAOAICJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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